3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone
Description
Properties
IUPAC Name |
3-(2-methylsulfanylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3OS/c1-22-16-9-5-2-6-12(16)10-11-15(21)13-7-3-4-8-14(13)17(18,19)20/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBHNUHLZXBIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644336 | |
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-22-8 | |
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone typically involves the reaction of 2-thiomethylphenyl derivatives with trifluoromethylpropiophenone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the thiomethylphenyl compound reacts with trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs due to its potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone
3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone (CAS 35895-28-4)
3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone (CAS 898774-96-4)
- Structure : Methoxy (-OMe) group at the 3-position of the phenyl ring; 2'-CF₃ as in the target compound.
- Molecular weight: 308.30 g/mol (vs. ~322 g/mol for the target compound, accounting for sulfur’s higher atomic mass) .
- Applications : Utilized in materials science for its solubility and stability .
2'-Methyl-3-(2-thiomethylphenyl)propiophenone (CAS 898754-19-3)
- Structure : Methyl (-CH₃) group at 2' instead of trifluoromethyl.
- Properties :
- Applications: Potential intermediate in organic synthesis due to simpler substituents .
2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone
- Structure : Carboethoxy (-COOEt) group at 2' instead of CF₃.
- Properties :
Key Comparative Data
| Compound Name | Substituent (Phenyl) | Substituent (Propiophenone) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 2-SMe | 2'-CF₃ | ~322 | High lipophilicity, sulfur coordination |
| 3-(4-Fluorophenyl)-2'-CF₃ analog | 4-F | 2'-CF₃ | ~306 | Enhanced polarity, reduced metabolism |
| 3-(3-Chlorophenyl)-4'-CF₃ analog | 3-Cl | 4'-CF₃ | ~320 | Electron-withdrawing, agrochemical use |
| 3-(3-Methoxyphenyl)-2'-CF₃ analog | 3-OMe | 2'-CF₃ | 308.30 | Solubility, resonance stabilization |
| 2'-Methyl-3-(2-SMe) analog | 2-SMe | 2'-CH₃ | 270.39 | Lower stability, synthetic intermediate |
Biological Activity
3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHFOS. The compound features a thiomethyl group attached to a phenyl ring and a trifluoromethyl group linked to a propiophenone structure. These functional groups contribute to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves a Friedel-Crafts acylation reaction. The process can be summarized as follows:
- Reagents : 2-thiomethylphenyl derivatives react with trifluoromethylpropiophenone.
- Catalyst : A Lewis acid catalyst such as aluminum chloride is used.
- Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis.
This method allows for the generation of the compound with high yields and purity, suitable for further biological evaluation.
Biological Activities
Research has highlighted various biological activities associated with this compound, including:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in combating infections.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cell lines, making it a candidate for further anticancer drug development .
- Mechanism of Action : Although specific mechanisms are not fully elucidated, similar compounds have been noted to interact with enzymes and receptors through π-π interactions and hydrogen bonding, potentially modulating their activity .
Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines using the MTS assay. The results indicated significant cell viability inhibition at varying concentrations:
| Cell Line | IC (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These findings suggest that this compound may serve as a lead in the development of new anticancer therapies .
Antimicrobial Studies
In antimicrobial assays, this compound demonstrated effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, revealing promising antibacterial properties that warrant further investigation:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate its potential application in treating bacterial infections.
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 3-(2-Methylphenyl)-2'-trifluoromethylpropiophenone, this compound exhibits distinct biological activities attributed to the presence of the thiomethyl group. This unique feature enhances its reactivity and interaction with biological targets, differentiating it from analogs that lack this functional group .
Future Directions
The ongoing research into thiophene-based analogs suggests that compounds like this compound could lead to the discovery of new therapeutic agents. Further studies are needed to explore its full spectrum of biological activities and mechanisms of action.
Q & A
Q. What safety protocols are essential when handling thiomethyl-containing compounds?
- Protocols :
- Ventilation : Use fume hoods for reactions releasing HS.
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Quench residual thiomethyl groups with NaOCl before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
